molecular formula C11H16BrNO B13282387 3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol

3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol

Cat. No.: B13282387
M. Wt: 258.15 g/mol
InChI Key: GHMSJTKITBSHOW-UHFFFAOYSA-N
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Description

3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol is an organic compound that features a brominated aromatic ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-bromo-4-methylbenzylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a de-brominated or de-hydroxylated product

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and hydroxyl groups. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interact with multiple molecular targets. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

3-[(2-bromo-4-methylphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H16BrNO/c1-9-3-4-10(11(12)7-9)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3

InChI Key

GHMSJTKITBSHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCCCO)Br

Origin of Product

United States

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